molecular formula C7H5ClFNO2 B1448551 Methyl 6-chloro-4-fluoronicotinate CAS No. 1256811-66-1

Methyl 6-chloro-4-fluoronicotinate

Cat. No.: B1448551
CAS No.: 1256811-66-1
M. Wt: 189.57 g/mol
InChI Key: IOBKIWBCRBPRIA-UHFFFAOYSA-N
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Description

Methyl 6-chloro-4-fluoronicotinate is a chemical compound that belongs to the class of fluorinated pyridines

Mechanism of Action

Target of Action

Methyl 6-chloro-4-fluoropyridine-3-carboxylate is a chemical compound that has been used in the synthesis of various bioactive compounds. One of its primary targets is the Transient Receptor Potential Vanilloid 1 (TRPV1) . TRPV1 is a non-selective cation channel that is considered to be a molecular integrator of noxious stimuli .

Mode of Action

It is known that this compound can be used to synthesize fluoro substituted 6-phenylnicotinamide, which shows trpv1 antagonist potency . This suggests that Methyl 6-chloro-4-fluoropyridine-3-carboxylate may interact with its targets by serving as a precursor in the synthesis of other bioactive compounds.

Biochemical Pathways

Methyl 6-chloro-4-fluoropyridine-3-carboxylate is involved in the synthesis of Retinoid X Receptor (RXR) ligands . RXR is a type of nuclear receptor that regulates the transcription of various genes. By influencing the production of RXR ligands, Methyl 6-chloro-4-fluoropyridine-3-carboxylate can indirectly affect numerous biochemical pathways and their downstream effects.

Result of Action

The molecular and cellular effects of Methyl 6-chloro-4-fluoropyridine-3-carboxylate’s action are largely dependent on the specific compounds it helps synthesize. For instance, as a precursor in the synthesis of fluoro substituted 6-phenylnicotinamide, it can contribute to the antagonistic effects on TRPV1 .

Biochemical Analysis

Biochemical Properties

Methyl 6-chloro-4-fluoropyridine-3-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can be used to synthesize fluoro-substituted 6-phenylnicotinamide, which shows TRPV1 antagonist potency . Additionally, it can be involved in the synthesis of retinoid X receptor (RXR) ligands, which have numerous clinical applications . The interactions of Methyl 6-chloro-4-fluoropyridine-3-carboxylate with these biomolecules are crucial for its biochemical functions.

Cellular Effects

Methyl 6-chloro-4-fluoropyridine-3-carboxylate affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, its role in synthesizing TRPV1 antagonists suggests that it may modulate pain and inflammation pathways in cells . Furthermore, its involvement in RXR ligand synthesis indicates potential effects on gene expression and cellular differentiation processes.

Molecular Mechanism

The molecular mechanism of Methyl 6-chloro-4-fluoropyridine-3-carboxylate involves its interactions with specific biomolecules. It can bind to enzymes and proteins, leading to enzyme inhibition or activation. For instance, its role in synthesizing TRPV1 antagonists involves binding interactions that inhibit the TRPV1 receptor . Additionally, its involvement in RXR ligand synthesis suggests that it may activate or inhibit RXR-mediated gene expression pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Methyl 6-chloro-4-fluoropyridine-3-carboxylate can change over time. The compound’s stability and degradation are important factors to consider. It is typically stored at 4°C to maintain its stability . Long-term effects on cellular function can be observed in both in vitro and in vivo studies, although specific data on these effects are limited.

Metabolic Pathways

Methyl 6-chloro-4-fluoropyridine-3-carboxylate is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For example, its role in synthesizing TRPV1 antagonists and RXR ligands suggests involvement in metabolic pathways related to pain, inflammation, and gene expression

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-chloro-4-fluoronicotinate typically involves the nucleophilic substitution of chlorine in 4-chloro-3-fluoropyridine with appropriate reagents. One common method includes the use of potassium fluoride (KF) under specific conditions . Another approach involves the deamination reaction of 2-hydrazino-3,6-difluoropyridine in the presence of sodium hydroxide (NaOH) .

Industrial Production Methods

Industrial production methods for this compound often rely on scalable synthetic routes that ensure high yield and purity. The use of advanced fluorination technology and effective fluorinating reagents has accelerated the development of such compounds .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-chloro-4-fluoronicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various fluorinated pyridine derivatives, which have applications in pharmaceuticals and agrochemicals .

Comparison with Similar Compounds

Properties

IUPAC Name

methyl 6-chloro-4-fluoropyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClFNO2/c1-12-7(11)4-3-10-6(8)2-5(4)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOBKIWBCRBPRIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(C=C1F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256811-66-1
Record name methyl 6-chloro-4-fluoropyridine-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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